molecular formula C21H21ClN4O4S B11169263 4-(acetylamino)-5-chloro-2-methoxy-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide

4-(acetylamino)-5-chloro-2-methoxy-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B11169263
M. Wt: 460.9 g/mol
InChI Key: SOVCQYHSFVKVSP-UHFFFAOYSA-N
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Description

4-(acetylamino)-5-chloro-2-methoxy-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an acetylamino group, a chloro substituent, a methoxy group, and a thiadiazole ring, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(acetylamino)-5-chloro-2-methoxy-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps, including the formation of the thiadiazole ring and the introduction of various substituents. Common synthetic routes may involve:

    Formation of the Thiadiazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The acetylamino, chloro, and methoxy groups are introduced through substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(acetylamino)-5-chloro-2-methoxy-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-(acetylamino)-5-chloro-2-methoxy-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(acetylamino)-5-chloro-2-methoxy-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(acetylamino)-5-chloro-2-methoxy-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide stands out due to its unique combination of functional groups and the presence of the thiadiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H21ClN4O4S

Molecular Weight

460.9 g/mol

IUPAC Name

4-acetamido-5-chloro-2-methoxy-N-[5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C21H21ClN4O4S/c1-12(27)23-17-11-18(30-3)15(10-16(17)22)20(28)24-21-26-25-19(31-21)9-6-13-4-7-14(29-2)8-5-13/h4-5,7-8,10-11H,6,9H2,1-3H3,(H,23,27)(H,24,26,28)

InChI Key

SOVCQYHSFVKVSP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NC2=NN=C(S2)CCC3=CC=C(C=C3)OC)Cl

Origin of Product

United States

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